Cas no 523980-08-7 (1-(3-ethoxyphenyl)methylpiperazine)

1-(3-Ethoxyphenyl)methylpiperazine is a piperazine derivative with potential applications in pharmaceutical and chemical research. Its structure features an ethoxyphenyl group attached to a methylpiperazine core, offering versatility as an intermediate in organic synthesis. The compound's distinct aromatic and aliphatic components make it useful for studying receptor interactions or modifying pharmacological properties in drug development. Its stability under standard conditions and well-defined reactivity profile enhance its utility in controlled synthetic processes. Researchers may employ it in the design of bioactive molecules, particularly those targeting neurological or cardiovascular pathways. The ethoxy substitution provides opportunities for further functionalization, enabling tailored modifications for specific research objectives.
1-(3-ethoxyphenyl)methylpiperazine structure
523980-08-7 structure
Product Name:1-(3-ethoxyphenyl)methylpiperazine
CAS No:523980-08-7
MF:C13H20N2O
MW:220.310703277588
CID:2183490
PubChem ID:3671212
Update Time:2025-05-22

1-(3-ethoxyphenyl)methylpiperazine Chemical and Physical Properties

Names and Identifiers

    • Piperazine,1-[(3-ethoxyphenyl)methyl ]-(9ci)
    • 1-(3-ethoxyphenyl)methylpiperazine
    • Piperazine, 1-[(3-ethoxyphenyl)methyl]- (9CI)
    • 523980-08-7
    • AKOS005137283
    • 1-(3-Ethoxybenzyl)-piperazine
    • EN300-1840886
    • A1-08125
    • CS-0299363
    • 1-(3-Ethoxy-benzyl)-piperazine
    • 1-[(3-ethoxyphenyl)methyl]piperazine
    • 1-(3-ethoxybenzyl)piperazine
    • Inchi: 1S/C13H20N2O/c1-2-16-13-5-3-4-12(10-13)11-15-8-6-14-7-9-15/h3-5,10,14H,2,6-9,11H2,1H3
    • InChI Key: DHSRFVOLCMYNDQ-UHFFFAOYSA-N
    • SMILES: O(CC)C1=CC=CC(=C1)CN1CCNCC1

Computed Properties

  • Exact Mass: 220.158
  • Monoisotopic Mass: 220.158
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 192
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 24.5Ų

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Additional information on 1-(3-ethoxyphenyl)methylpiperazine

1-(3-Ethoxyphenyl)methylpiperazine: A Comprehensive Overview

1-(3-Ethoxyphenyl)methylpiperazine, also known by its CAS number 523980-08-7, is a chemical compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of piperazines, which are six-membered ring structures containing two nitrogen atoms. The presence of the ethoxyphenyl group at the 3-position of the benzene ring introduces unique electronic and steric properties, making it a valuable molecule for various applications.

The synthesis of 1-(3-ethoxyphenyl)methylpiperazine typically involves a multi-step process, often starting with the preparation of the ethoxyphenyl group. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and minimizing environmental impact. Researchers have explored various reaction pathways, including nucleophilic substitution and coupling reactions, to optimize the synthesis of this compound.

In terms of chemical properties, 1-(3-ethoxyphenyl)methylpiperazine exhibits a high degree of stability under standard conditions. Its solubility in organic solvents makes it suitable for use in various chemical reactions. The compound's ability to form hydrogen bonds due to the presence of nitrogen atoms in the piperazine ring contributes to its versatility in different chemical environments.

The application of 1-(3-ethoxyphenyl)methylpiperazine spans across multiple industries. In pharmaceutical research, this compound has been investigated as a potential lead molecule for drug development. Recent studies have highlighted its role as a modulator of ion channels, which are critical targets for treating conditions such as epilepsy and chronic pain. Additionally, its ability to act as a ligand in metalloenzyme inhibition has opened new avenues for therapeutic interventions.

In the field of materials science, 1-(3-ethoxyphenyl)methylpiperazine has been employed as a building block for constructing advanced materials, including coordination polymers and metal-organic frameworks (MOFs). These materials exhibit exceptional properties such as high surface area and tunable porosity, making them ideal for applications in gas storage and catalysis.

Recent research has also explored the use of 1-(3-ethoxyphenyl)methylpiperazine in biochemistry. Studies have demonstrated its potential as an inhibitor of certain enzymes involved in metabolic pathways, offering new insights into disease mechanisms and therapeutic strategies. The compound's selectivity towards specific enzyme targets has been a focal point of investigation, with researchers employing computational modeling to predict binding affinities and optimize molecular interactions.

The environmental impact of 1-(3-ethoxyphenyl)methylpiperazine has also been a subject of interest. Assessments conducted under controlled laboratory conditions have indicated that the compound undergoes biodegradation under aerobic conditions, reducing its persistence in aquatic environments. These findings are crucial for ensuring sustainable practices in its production and application.

In conclusion, 1-(3-ethoxyphenyl)methylpiperazine, with its unique chemical structure and versatile properties, continues to be a focal point in scientific research. Its applications span across pharmaceuticals, materials science, and biochemistry, driven by ongoing advancements in synthetic methods and mechanistic understanding. As research progresses, this compound is expected to unlock new possibilities for addressing challenges in health and technology.

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